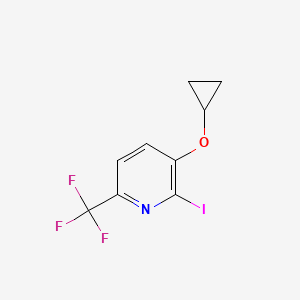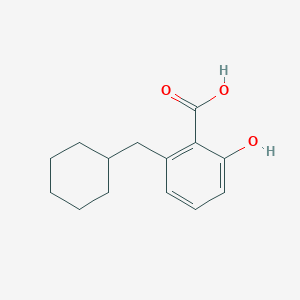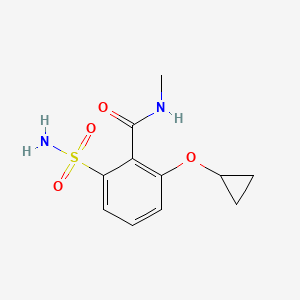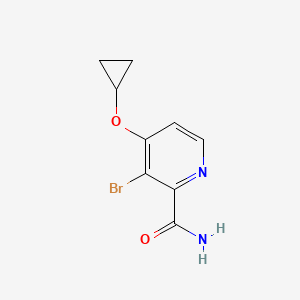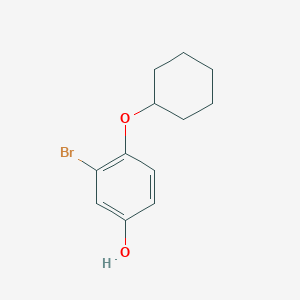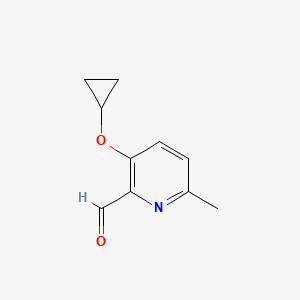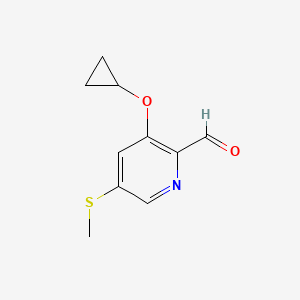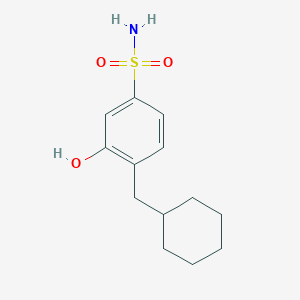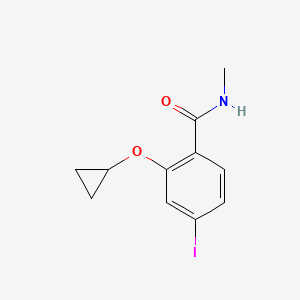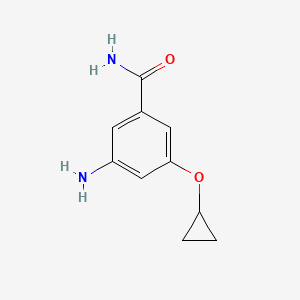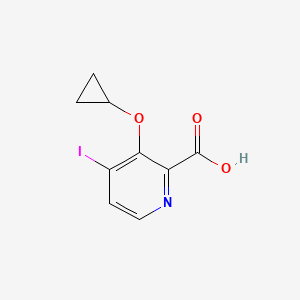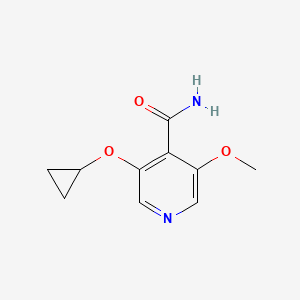
3-Cyclopropoxy-5-methoxyisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-methoxyisonicotinamide is an organic compound with the molecular formula C10H12N2O3 It is a derivative of isonicotinamide, featuring a cyclopropoxy group at the third position and a methoxy group at the fifth position on the isonicotinamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methoxyisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is converted to isonicotinoyl chloride using thionyl chloride.
Cyclopropoxylation: The isonicotinoyl chloride is then reacted with cyclopropanol in the presence of a base such as triethylamine to introduce the cyclopropoxy group.
Methoxylation: The intermediate product is further reacted with methanol in the presence of a catalyst like sulfuric acid to introduce the methoxy group at the fifth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-5-methoxyisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-methoxyisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-methoxyisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methoxy groups play a crucial role in binding to the active sites of these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-5-methylisonicotinamide: Similar structure but with a methyl group instead of a methoxy group.
3-Cyclopropoxy-5-ethoxyisonicotinamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 3-Cyclopropoxy-5-methoxyisonicotinamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-14-7-4-12-5-8(9(7)10(11)13)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI-Schlüssel |
NRSUENOLOHOQGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


